Cas no 78818-17-4 (2-(4-(Benzyloxycarbonyl)-2-oxopiperazin-1-yl)acetic acid)
2-(4-(Benzyloxycarbonyl)-2-oxopiperazin-1-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(4-(benzyloxycarbonyl)-2-oxopiperazin-1-yl)acetic acid
- 4-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid benzyl ester
- 2-(4-(Benzyloxycarbonyl)-2-oxopiperazin-1-yl)acetic acid
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- Inchi: 1S/C14H16N2O5/c17-12-8-16(7-6-15(12)9-13(18)19)14(20)21-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,18,19)
- InChI Key: DLGBYVUBCGVHON-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(N1CC(N(CC(=O)O)CC1)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 406
- Topological Polar Surface Area: 87.2
Experimental Properties
- Density: 1.355
2-(4-(Benzyloxycarbonyl)-2-oxopiperazin-1-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4722385-0.05g |
2-{4-[(benzyloxy)carbonyl]-2-oxopiperazin-1-yl}acetic acid |
78818-17-4 | 0.05g |
$612.0 | 2023-05-29 | ||
| Enamine | EN300-4722385-0.1g |
2-{4-[(benzyloxy)carbonyl]-2-oxopiperazin-1-yl}acetic acid |
78818-17-4 | 0.1g |
$640.0 | 2023-05-29 | ||
| Enamine | EN300-4722385-0.25g |
2-{4-[(benzyloxy)carbonyl]-2-oxopiperazin-1-yl}acetic acid |
78818-17-4 | 0.25g |
$670.0 | 2023-05-29 | ||
| Enamine | EN300-4722385-0.5g |
2-{4-[(benzyloxy)carbonyl]-2-oxopiperazin-1-yl}acetic acid |
78818-17-4 | 0.5g |
$699.0 | 2023-05-29 | ||
| Enamine | EN300-4722385-1.0g |
2-{4-[(benzyloxy)carbonyl]-2-oxopiperazin-1-yl}acetic acid |
78818-17-4 | 1g |
$728.0 | 2023-05-29 | ||
| Enamine | EN300-4722385-2.5g |
2-{4-[(benzyloxy)carbonyl]-2-oxopiperazin-1-yl}acetic acid |
78818-17-4 | 2.5g |
$1428.0 | 2023-05-29 | ||
| Enamine | EN300-4722385-5.0g |
2-{4-[(benzyloxy)carbonyl]-2-oxopiperazin-1-yl}acetic acid |
78818-17-4 | 5g |
$2110.0 | 2023-05-29 | ||
| Enamine | EN300-4722385-10.0g |
2-{4-[(benzyloxy)carbonyl]-2-oxopiperazin-1-yl}acetic acid |
78818-17-4 | 10g |
$3131.0 | 2023-05-29 |
2-(4-(Benzyloxycarbonyl)-2-oxopiperazin-1-yl)acetic acid Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 2-(4-(Benzyloxycarbonyl)-2-oxopiperazin-1-yl)acetic acid
Introduction to 2-(4-(Benzyloxycarbonyl)-2-oxopiperazin-1-yl)acetic acid and Its Significance in Modern Chemical Biology
2-(4-(Benzyloxycarbonyl)-2-oxopiperazin-1-yl)acetic acid, with the CAS number 78818-17-4, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex structure, has garnered attention due to its potential applications in drug development and biochemical studies. The presence of both benzyloxycarbonyl and piperazine moieties in its molecular framework suggests a multifaceted role in medicinal chemistry, particularly in the synthesis of protease inhibitors and other therapeutic agents.
The benzyloxycarbonyl group, often abbreviated as Boc, is a protective group commonly used in organic synthesis to shield amino groups during chemical reactions. Its stability under various conditions makes it a preferred choice for modifying peptide sequences and enhancing the selectivity of enzymatic reactions. In contrast, the piperazine ring is a heterocyclic amine that is frequently incorporated into pharmaceuticals due to its ability to modulate biological pathways and improve drug bioavailability. The combination of these functional groups in 2-(4-(Benzyloxycarbonyl)-2-oxopiperazin-1-yl)acetic acid positions it as a versatile intermediate for the synthesis of more complex molecules.
Recent advancements in chemical biology have highlighted the importance of 2-(4-(Benzyloxycarbonyl)-2-oxopiperazin-1-yl)acetic acid in the development of novel therapeutic strategies. For instance, studies have demonstrated its utility in the design of protease inhibitors, which are critical for treating diseases such as cancer, inflammation, and viral infections. The benzyloxycarbonyl group facilitates the selective modification of active sites on proteases, while the piperazine moiety enhances binding affinity and pharmacokinetic properties. This dual functionality makes the compound an attractive candidate for further investigation.
In addition to its role in protease inhibition, 2-(4-(Benzyloxycarbonyl)-2-oxopiperazin-1-yl)acetic acid has been explored in the context of central nervous system (CNS) drug discovery. Piperazine derivatives are known to interact with various neurotransmitter receptors, making them valuable candidates for treating neurological disorders such as depression, anxiety, and epilepsy. The structural features of this compound allow it to modulate neurotransmitter release and receptor activity, potentially leading to new therapeutic interventions.
The synthesis of 2-(4-(Benzyloxycarbonyl)-2-oxopiperazin-1-yl)acetic acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the benzyloxycarbonyl group typically involves carbodiimide-based coupling reactions, while the formation of the piperazine ring can be achieved through cyclization or nucleophilic substitution reactions. Advanced synthetic techniques, such as flow chemistry and catalytic methods, have been employed to optimize yield and purity. These advancements ensure that researchers can access high-quality starting materials for their investigations.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 2-(4-(Benzyloxycarbonyl)-2-oxopiperazin-1-yl)acetic acid and biological targets. These studies provide insights into binding affinities, enzyme kinetics, and metabolic pathways, aiding in the rational design of drug candidates. By leveraging computational tools, researchers can predict the efficacy and potential side effects of this compound before conducting expensive experimental trials.
The pharmacological profile of 2-(4-(Benzyloxycarbonyl)-2-oxopiperazin-1-yl)acetic acid has been further investigated through preclinical studies. Initial findings suggest that it exhibits moderate solubility and stability under physiological conditions, making it a promising candidate for further development. Additionally, its interaction with biological targets has been shown to be reversible and non-covalent, reducing concerns about long-term toxicity. These properties are crucial for ensuring patient safety during clinical trials.
In conclusion, 2-(4-(Benzyloxycarbonyl)-2-oxopiperazin-1-yl)acetic acid (CAS no 78818-17-4) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and multifunctional applications make it a valuable tool for developing new drugs targeting various diseases. As research continues to uncover its potential benefits, this compound is likely to play an increasingly important role in future therapeutic strategies.
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